molecular formula C12H11NO2 B11896416 Methyl 4-(1-cyanocyclopropyl)benzoate

Methyl 4-(1-cyanocyclopropyl)benzoate

Cat. No.: B11896416
M. Wt: 201.22 g/mol
InChI Key: VGKCPHYFIBFXMN-UHFFFAOYSA-N
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Description

Methyl 4-(1-cyanocyclopropyl)benzoate is a chemical compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It is an ester derivative of benzoic acid, featuring a cyanocyclopropyl group attached to the benzene ring. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-cyanocyclopropyl)benzoate typically involves the reaction of 4-(1-cyanocyclopropyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-cyanocyclopropyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-(1-cyanocyclopropyl)benzoic acid and methanol.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation[][3].

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitrating agents like nitric acid (HNO₃) for nitration; halogens like bromine (Br₂) for halogenation.

Major Products

    Hydrolysis: 4-(1-cyanocyclopropyl)benzoic acid and methanol.

    Reduction: 4-(1-aminocyclopropyl)benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(1-cyanocyclopropyl)benzoate is utilized in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyanobenzoate: Lacks the cyclopropyl group, making it less sterically hindered.

    Methyl 4-(1-cyanocyclopropyl)phenylacetate: Contains an additional methylene group between the benzene ring and ester group.

Uniqueness

Methyl 4-(1-cyanocyclopropyl)benzoate is unique due to the presence of the cyanocyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of such groups in various chemical and biological contexts .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 4-(1-cyanocyclopropyl)benzoate

InChI

InChI=1S/C12H11NO2/c1-15-11(14)9-2-4-10(5-3-9)12(8-13)6-7-12/h2-5H,6-7H2,1H3

InChI Key

VGKCPHYFIBFXMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(CC2)C#N

Origin of Product

United States

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